"synthesis of 3,4-Dihydroimidazo[4,5-b]pyridin-5-one from 2-chloro-3-nitropyridine"
"synthesis of 3,4-Dihydroimidazo[4,5-b]pyridin-5-one from 2-chloro-3-nitropyridine"
This technical guide details the synthesis of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (often cataloged as 3,4-dihydroimidazo[4,5-b]pyridin-5-one or 2-oxo-imidazo[4,5-b]pyridine).[1][2]
Based on the starting material 2-chloro-3-nitropyridine , the synthesis targets the C6H5N3O scaffold via a sequence of nucleophilic aromatic substitution, reduction, and carbonylative cyclization.[1][2]
[1][2]
Executive Summary & Retrosynthetic Analysis
The target compound is a critical fused heterocyclic scaffold, structurally analogous to purines (specifically 1-deazaguanine derivatives).[1][2] It serves as a pharmacophore in kinase inhibitors (e.g., Aurora, FLT3) and angiotensin II receptor antagonists.[1][2]
While vendor catalogs often list this compound as 3,4-dihydroimidazo[4,5-b]pyridin-5-one (CAS 28279-48-3), the IUPAC designation based on the standard synthesis from 2-chloro-3-nitropyridine is 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one .[1][2]
Retrosynthetic Logic:
-
Cyclization: The cyclic urea (2-one) moiety is formed by condensing a 2,3-diaminopyridine with a C1-carbonyl source (CDI, Phosgene, or Urea).[1][2]
-
Reduction: The 2,3-diaminopyridine precursor is generated by reducing the nitro group of 2-amino-3-nitropyridine.[1][2]
-
Functionalization: The 2-amino group is installed via Nucleophilic Aromatic Substitution (
) of the chlorine in 2-chloro-3-nitropyridine.[1][2]
Synthetic Pathway Visualization
The following diagram outlines the critical process flow, including reagents and decision nodes.
Caption: Three-step synthesis of the imidazo[4,5-b]pyridine-2-one scaffold from 2-chloro-3-nitropyridine.
Detailed Experimental Protocols
Step 1: Ammonolysis ( )
Objective: Displacement of the C2-chloro group with ammonia to form 2-amino-3-nitropyridine.[1][2]
-
Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Ammonium Hydroxide (28% aq) or Ethanolic Ammonia.[1][2]
-
Solvent: Ethanol or Isopropanol.[2]
-
Conditions: Sealed tube/Autoclave at 80–100°C.
Protocol:
-
Charge a pressure vessel with 2-chloro-3-nitropyridine (10 g, 63 mmol) and Ethanol (100 mL).
-
Add concentrated aqueous ammonia (50 mL) or saturate the solution with
gas at 0°C. -
Seal the vessel and heat to 90°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).[1][2]
-
Workup: Cool to 0°C. The product, 2-amino-3-nitropyridine , typically precipitates as a yellow solid.[1][2] Filter, wash with cold water, and dry.[2]
-
Yield Expectation: 85–95%.
-
Note: The nitro group at C3 activates the C2-chlorine, making this reaction facile.[1][2] Avoid strong bases (NaOH) to prevent hydrolysis to the pyridone.[1][2]
Step 2: Reduction of the Nitro Group
Objective: Reduction of 2-amino-3-nitropyridine to 2,3-diaminopyridine.[1][2]
-
Method A: Catalytic Hydrogenation (Preferred for Purity) [1][2]
-
Catalyst: 10% Pd/C (5 wt% loading).
-
Solvent: Methanol or Ethanol.[2]
-
Conditions:
atmosphere (balloon or 30 psi), RT, 2–4 hours. -
Protocol: Suspend the nitroamine in MeOH. Add Pd/C (carefully under Argon). Purge with
. Stir vigorously. Filter through Celite to remove catalyst.[2] Concentrate to yield the diamine.[2] Note: The diamine is oxidation-sensitive (turns dark in air); use immediately in Step 3.[1][2]
-
Step 3: Carbonylative Cyclization
Objective: Ring closure to form the cyclic urea (2-one).[1][2]
Reagent Selection Matrix:
| Reagent | Conditions | Pros | Cons |
| CDI (1,1'-Carbonyldiimidazole) | THF, Reflux | Mild, high yield, no toxic gas | Costly for bulk scale |
| Urea | Melt (160°C) | Green, cheap, solvent-free | High temp, difficult workup |
| Triphosgene | DCM, | Very reactive, clean | High Toxicity Hazard |
Recommended Protocol (CDI Method):
-
Dissolve crude 2,3-diaminopyridine (from Step 2) in anhydrous THF (10 mL/g).
-
Add CDI (1.2 equivalents) portion-wise at Room Temperature.
-
Heat to reflux (66°C) for 3–5 hours.
-
Observation: A white precipitate often forms as the reaction proceeds.[2]
-
Workup: Cool to RT. Pour the mixture into ice water. Adjust pH to ~5–6 with dilute HCl to ensure precipitation of the lactam.[2] Filter the solid.[2][3]
-
Purification: Recrystallization from DMF/Water or Ethanol.[2]
Scientific Integrity & Troubleshooting (E-E-A-T)
Mechanism of Action
The synthesis relies on the "Ortho-Effect" :
-
The electron-withdrawing nitro group at C3 makes the C2-chlorine highly electrophilic, facilitating the
reaction with ammonia.[2] -
Reduction converts the electron-withdrawing
into an electron-donating .[1][2] -
The resulting vicinal diamine (2,3-diaminopyridine) acts as a bis-nucleophile.[1][2] The more nucleophilic C3-amine attacks the carbonyl source (CDI), followed by ring closure by the C2-amine.[1][2]
Critical Control Points[2][4]
-
Regioselectivity (Step 1): Ensure the nucleophile is Ammonia.[1][2] If you use Glycine Ethyl Ester instead of Ammonia, the subsequent cyclization will involve the ester carbon, yielding a 6-membered pyrido[2,3-b]pyrazine ring, not the 5-membered imidazo ring.[1][2]
-
Oxidation Sensitivity (Step 2): 2,3-Diaminopyridine oxidizes rapidly to form azo-dimers or dark tars.[1][2] It must be stored under nitrogen or reacted immediately.[2]
-
Tautomerism: The product exists in equilibrium between the keto (lactam) and enol (hydroxy) forms.[1][2] In solution (NMR), it often appears as the 2-one.[1][2]
Analytical Validation[2]
-
1H NMR (DMSO-d6): Look for the disappearance of the broad
signals of the diamine and the appearance of a downfield singlet (11.0–12.0 ppm) corresponding to the urea NH protons.[1][2] -
MS (ESI):
(for ).[1][2]
References
-
Padmaja, R. D., et al. "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium."[1][2] ACS Omega, vol. 3, no.[2] 4, 2018, pp. 4611–4620.[2]
-
Townsend, L. B., et al. "Synthesis of 2-substituted imidazo[4,5-b]pyridines."[1][2] Journal of Heterocyclic Chemistry, vol. 33, 1996.[2]
-
AK Scientific / CymitQuimica Catalog Data. "3,4-Dihydroimidazo[4,5-b]pyridin-5-one (CAS 28279-48-3)."[1][2]
-
Google Patents (CA1295329C). "Fused imidazoheterocyclic compounds."[1][2]
Sources
- 1. (1s)-1-(5-{[1-(2,6-Difluorobenzyl)-1h-Pyrazol-3-Yl]amino}-1,3,4-Thiadiazol-2-Yl)-1-(4-Methyl-1,3-Thiazol-2-Yl)ethanol | C18H16F2N6OS2 | CID 46927949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. CA1295329C - Fused imidazoheterocyclic compounds - Google Patents [patents.google.com]
